molecular formula C16H16N4O B12246805 2-[4-(Pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(Pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B12246805
M. Wt: 280.32 g/mol
InChI Key: SUCZGRSGFMGTLC-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine ring, which is further substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution with Piperazine: The benzoxazole ring is then reacted with piperazine derivatives. This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Introduction of the Pyridine Moiety: Finally, the pyridine moiety is introduced through further substitution reactions, often involving pyridine derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, coupling agents like EDCI or DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or pyridine rings.

Scientific Research Applications

2-[4-(Pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole
  • 2-[4-(Phenylpiperazin-1-yl)]pyrimidine-5-carboxamide
  • 1-(2-Pyrimidyl)piperazine

Uniqueness

2-[4-(Pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a piperazine ring substituted with a pyridine moiety. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the pyridine ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzoxazole

InChI

InChI=1S/C16H16N4O/c1-2-6-14-13(5-1)18-16(21-14)20-11-9-19(10-12-20)15-7-3-4-8-17-15/h1-8H,9-12H2

InChI Key

SUCZGRSGFMGTLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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